molecular formula C9H9N3S B2813076 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 106984-85-4

1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No.: B2813076
CAS No.: 106984-85-4
M. Wt: 191.25
InChI Key: RFUCFMSXWUCZLP-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both pyridine and imidazole rings

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

While the mechanism of action for “1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol” is not specifically mentioned, imidazole derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

While specific safety and hazard information for “1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

The development of new methods for the synthesis of imidazole derivatives that allow obtaining the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol typically involves the reaction of pyridine-2-carbaldehyde with imidazole-2-thiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols, amines

    Substitution: Various substituted imidazole derivatives

Comparison with Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-amine
  • 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid
  • 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-sulfonamide

Uniqueness: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The presence of both pyridine and imidazole rings also enhances its ability to form coordination complexes with metal ions, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c13-9-11-5-6-12(9)7-8-3-1-2-4-10-8/h1-6H,7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCFMSXWUCZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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